Product packaging for 1-Fluoro-8-(4-fluorophenyl)naphthalene(Cat. No.:)

1-Fluoro-8-(4-fluorophenyl)naphthalene

Cat. No.: B11868890
M. Wt: 240.25 g/mol
InChI Key: XDIHDMCNRFHFSL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Contemporary Organic Chemistry

The introduction of fluorine into aromatic systems can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.netrsc.org Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. nih.gov These modifications are highly sought after in fields such as medicinal chemistry and materials science.

In drug discovery, for instance, the strategic placement of fluorine atoms can enhance a drug's potency, improve its bioavailability, and reduce its susceptibility to metabolic degradation. nih.govnbinno.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Key Effects of Fluorination on Aromatic Systems:

PropertyEffect of Fluorination
Lipophilicity Generally increases, which can improve membrane permeability. nih.govresearchgate.net
Metabolic Stability Often enhanced by blocking sites susceptible to metabolic attack. nih.govnbinno.com
Binding Affinity Can be altered due to changes in electronic interactions and conformation.
pKa Can be significantly lowered, affecting the acidity of nearby functional groups. nih.gov

Overview of Naphthalene (B1677914) Functionalization in Advanced Synthetic Strategies

Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile scaffold in organic synthesis. thieme-connect.com Its two fused benzene (B151609) rings offer multiple positions for functionalization, leading to a wide array of derivatives with diverse applications. researchgate.netekb.eg Traditional methods for modifying naphthalene often rely on electrophilic aromatic substitution; however, these reactions can sometimes lack regioselectivity. researchgate.net

Modern synthetic chemistry has seen the emergence of more sophisticated strategies, such as transition metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for more precise control over the placement of substituents on the naphthalene core. researchgate.netacs.org These advanced methods are crucial for accessing complex, polysubstituted naphthalene derivatives. researchgate.net Site-selective C–H functionalization, in particular, has become a powerful tool for creating diverse naphthalene-based molecules. acs.org

Contextualization of 1-Fluoro-8-(4-fluorophenyl)naphthalene within Fluorinated Biaryl Architectures

This compound belongs to the class of compounds known as biaryls, which are characterized by two aromatic rings linked by a single bond. The "1,8-" substitution pattern on the naphthalene ring in related 1,8-diaryl naphthalenes forces the two aryl groups into a unique U-shaped, face-to-face geometry. nih.gov This structural motif is of significant interest for studying intramolecular interactions between aromatic rings. nih.gov

The presence of fluorine on both the naphthalene and the phenyl rings of this compound suggests a molecule with tailored electronic and steric properties. While specific research findings on this compound are not extensively documented in publicly available literature, its structure is emblematic of the sophisticated molecules being explored in modern organic chemistry. The synthesis of such a molecule would likely involve advanced cross-coupling methodologies to form the carbon-carbon bond between the naphthalene and phenyl rings.

For example, the synthesis of the related compound, 1,8-bis(4-fluorophenyl)naphthalene, has been achieved through a Suzuki coupling reaction involving 1,8-dibromonaphthalene and 4-fluorophenylboronic acid, catalyzed by a palladium complex. nih.gov A similar approach could conceivably be employed for the synthesis of this compound, starting from a suitably functionalized fluoronaphthalene derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F2 B11868890 1-Fluoro-8-(4-fluorophenyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-8-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-13-9-7-11(8-10-13)14-5-1-3-12-4-2-6-15(18)16(12)14/h1-10H

InChI Key

XDIHDMCNRFHFSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C(=CC=C2)F

Origin of Product

United States

Mechanistic Investigations and Computational Chemical Analysis of 1 Fluoro 8 4 Fluorophenyl Naphthalene and Analogues

Theoretical Examination of Fluorination Mechanisms in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a pivotal reaction in synthetic chemistry. Understanding the underlying mechanisms is crucial for controlling selectivity and reactivity. Theoretical studies have been instrumental in elucidating the intricate pathways of these reactions.

Single Electron Transfer (SET) Mechanisms and Transition State Theory

The mechanism of electrophilic fluorination of aromatic compounds has been a subject of debate, with primary candidates being the SN2 and the Single Electron Transfer (SET) pathways. wikipedia.org A growing body of computational evidence suggests that for many electrophilic fluorinating agents, such as Selectfluor, the SET mechanism is preferred over the SN2 pathway. rsc.orgresearchgate.net

The SET mechanism involves an initial transfer of a single electron from the electron-rich aromatic substrate (the donor) to the electrophilic fluorinating agent (the acceptor). numberanalytics.com This process results in the formation of a radical cation of the aromatic compound and a radical anion of the fluorinating agent. numberanalytics.com Subsequent steps involve the transfer of a fluorine atom to the aromatic radical cation. nih.gov

Influence of Substituents on Fluorination Energy Barriers

Substituents on the aromatic ring play a critical role in modulating the energy barrier of the fluorination reaction. The electronic nature of these substituents directly influences the nucleophilicity of the aromatic π-system and the stability of the intermediates formed during the reaction.

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it a better electron donor. This enhanced nucleophilicity facilitates the initial electron transfer in a SET mechanism, thereby lowering the activation energy barrier for fluorination. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making the initial electron transfer less favorable and thus increasing the energy barrier.

Quantum Chemical Calculations for Electronic Structure and Aromaticity Modulation

Quantum chemical calculations are indispensable tools for understanding how fluorine substitution alters the electronic landscape of biaryl systems like 1-Fluoro-8-(4-fluorophenyl)naphthalene.

Molecular Orbital Analysis of Fluorine Substituent Effects on π-Systems

The introduction of fluorine atoms onto an aromatic ring like benzene (B151609) or naphthalene (B1677914) has profound effects on the molecule's π-system. Molecular orbital (MO) analysis reveals that each fluorine substituent adds a new π-orbital that conjugates with the ring's existing π-system. acs.orgnih.gov These new orbitals are typically lower in energy than the original aromatic orbitals. acs.orgnih.gov

This interaction leads to a general lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org The strong electron-withdrawing capability of fluorine is a primary reason for this stabilization of the molecular orbitals. nih.gov This increased stability partially explains the high thermostability and chemical resistance often observed in polymers containing fluorinated aromatic rings. acs.orgnih.gov The concept of "fluoromaticity" has been introduced to describe how the addition of fluorine's lone-pair orbitals to the π-system can, in some cases, enhance aromatic character by increasing resistance to addition reactions. acs.org

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)

Note: The data in the table above is illustrative, based on general trends discussed in the literature for fluorinated benzenes, to demonstrate the effect of fluorination on frontier molecular orbitals. Actual values for specific biaryls would require dedicated calculations.

Assessment of Aromatic Character and Electronic Stability in Fluorinated Biaryls

Fluorination significantly impacts the aromatic character and electronic stability of biaryl compounds. While fluorinated aromatics are generally more chemically stable, their aromaticity, often measured by criteria like nucleus-independent chemical shift (NICS), can be complex. numberanalytics.comresearchgate.net Some studies show that while fluorobenzenes exhibit a reduced diatropic ring current (a magnetic criterion for aromaticity) compared to benzene, they can show increased aromatic character in terms of resistance to addition reactions and bond length equalization. acs.org

Density Functional Theory (DFT) Studies for Structural Validation and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used extensively to study fluorinated aromatic compounds. researchgate.net DFT calculations allow for the optimization of molecular geometries, which can then be compared with experimental data (e.g., from X-ray crystallography) for structural validation. nih.gov

These calculations provide detailed insights into the electronic properties of molecules like this compound. Key properties that can be accurately computed include:

HOMO-LUMO Energy Levels: As mentioned, DFT confirms that fluorination generally lowers both HOMO and LUMO energy levels, indicating enhanced resistance to oxidation. rsc.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. doaj.org

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Dipole Moments: Fluorination significantly increases the molecular dipole moment by enhancing the separation between positive and negative charge centers. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand donor-acceptor orbital interactions that contribute to the stabilization of the molecule. doaj.org

Calculated PropertySignificance in Fluorinated Biaryls
Optimized Geometry (Bond Lengths/Angles)Validates experimental structures and reveals steric/electronic effects of fluorine.
HOMO-LUMO GapIndicates electronic stability and resistance to excitation. A larger gap suggests higher stability. doaj.org
Dipole MomentQuantifies molecular polarity, which is significantly increased by C-F bonds. rsc.org
Mulliken Charge DistributionShows the partial charges on atoms, highlighting the high electronegativity of fluorine.

These DFT studies provide a quantitative framework for understanding the structure-property relationships in fluorinated biaryls, guiding the design of new functional materials and molecules. nih.govmdpi.com

Mechanistic Insights into Cross-Coupling Reactions Involving Fluorinated Substrates

The introduction of fluorine atoms into organic molecules can significantly alter their chemical reactivity, presenting unique challenges and opportunities in synthetic chemistry. Understanding the mechanisms of cross-coupling reactions involving fluorinated substrates, such as this compound and its analogues, is crucial for the development of efficient and selective synthetic methodologies.

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of fluorine in the substrate can influence the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. pitt.edu

The generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura coupling, a widely used reaction for forming C-C bonds, involves a Pd(0)/Pd(II) catalytic cycle. pitt.edupatonlab.comacs.orgsnnu.edu.cn The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. pitt.edu This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. pitt.eduacs.org

In the case of fluorinated substrates, this cycle can be more complex. For instance, palladium-catalyzed fluorination of aryl halides has been a long-standing challenge, with the success of the catalysis often depending on the use of specific biaryl monophosphine ligands. nih.gov Theoretical calculations have been employed to determine the complete free energy profile for such reactions, including the transmetalation step. nih.gov

Alternative catalytic cycles have been proposed for reactions involving fluorinated compounds. For example, a Pd(II)/Pd(IV) cycle has been suggested in some palladium-catalyzed fluorination reactions. acs.org This involves the oxidative addition of a C-F bond to a Pd(II) species, followed by further oxidation to a Pd(IV) intermediate before reductive elimination. acs.org The viability of these high-valent palladium species as intermediates is an area of active investigation.

The nature of the intermediate species is also critical. In palladium-catalyzed cross-coupling of gem-difluorocyclopropanes, a four-membered-ring palladacycle intermediate is proposed, which then undergoes β-F elimination to form a 2-fluorinated Pd π-allyl complex. nih.gov This complex then proceeds through transmetalation and C-C bond elimination to yield the final product. nih.gov

Table 1: Key Steps and Intermediates in a General Palladium-Catalyzed Cross-Coupling Cycle.
StepDescriptionKey Intermediate Species
Oxidative AdditionThe palladium(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the electrophile.Aryl-Pd(II)-Halide Complex
TransmetalationThe organic group from the organometallic nucleophile is transferred to the palladium(II) center, displacing the halide or pseudohalide.Diaryl-Pd(II) Complex
Reductive EliminationThe two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.Pd(0) Catalyst

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. beilstein-journals.orgacs.org However, transition metal complexes have been shown to mediate the cleavage of C-F bonds, often through pathways that are distinct from those for other carbon-halogen bonds. acs.orgresearchgate.net

One important mechanism is phosphine-assisted C-F activation. In this pathway, the phosphine (B1218219) ligand is not a mere spectator but actively participates as a fluorine acceptor. researchgate.net The C-F bond adds across the metal-phosphine bond, proceeding through a metallophosphorane four-center transition state. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of C-F bond activation. acs.orgnih.gov For instance, DFT calculations have been used to investigate the reaction pathway for C-F activation with magnesium-magnesium bonds, revealing a concerted SNAr-like pathway where one magnesium center acts as a nucleophile and the other as an electrophile. nih.gov

The position of fluorine substitution on an aromatic ring can also direct the regioselectivity of C-H bond activation. The "ortho fluorine effect" describes the thermodynamic preference for C-H bond activation at the position ortho to a fluorine substituent. acs.org This is attributed to the influence of the electronegative fluorine atom on the strength of the adjacent C-H bond and the stability of the resulting metal-carbon bond. acs.org

In some cases, C-F bond activation can proceed through a heterobimetallic oxidative addition pathway. For example, in the palladium-catalyzed cross-coupling of aryl Grignard reagents with fluoroarenes, a Pd-Mg heterobimetallic mechanism can predominate at higher Grignard to aryl halide ratios, significantly lowering the energy barrier for Ar-F bond activation. researchgate.netresearchgate.net

Table 2: Comparison of C-H and C-F Bond Activation Energetics.
Bond TypeRelative Bond Dissociation EnergyGeneral Reactivity in Metal-Catalyzed Reactions
Aryl C-HLowerGenerally more facile to activate kinetically.
Aryl C-FHigherThermodynamically challenging to break, but can be activated by specific metal-ligand combinations and mechanistic pathways.

Conversely, fluorine substitution can dramatically alter the kinetics of an enzymatic reaction. In a study of cyclohexenylcarbonyl-CoA reductase, a fluorinated substrate exhibited a Vmax that was five times greater than that of the natural substrate, despite having a comparable Km value. researchgate.net This was accompanied by a change in the rate-determining step of the reduction. researchgate.net

Enzymes that catalyze the cleavage of C-F bonds, known as defluorinases, are of significant interest for bioremediation. beilstein-journals.org The mechanism of enzymatic defluorination often involves nucleophilic attack on the carbon atom of the C-F bond. researchgate.net For instance, fluoroacetate (B1212596) dehalogenase utilizes a catalytic triad (B1167595) to facilitate the hydrolysis of the C-F bond. researchgate.net Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have been instrumental in elucidating the mechanisms of these enzymes. researchgate.net

Table 3: Kinetic Parameters of Cyclohexenylcarbonyl-CoA Reductase with Natural and Fluorinated Substrates. researchgate.net
SubstrateKm (µM)Vmax (nmol/min/mg)
Cyclohex-1-enylcarbonyl-CoA10.3 ± 1.223.5 ± 0.9
3-Fluorocyclohex-1-enylcarbonyl-CoA11.8 ± 1.9117 ± 6

Computational Approaches to Regioselectivity in Naphthalene Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the regioselectivity of chemical reactions. sci-hub.red In the case of naphthalene functionalization, DFT calculations can provide valuable insights into the factors that govern the position of substitution on the naphthalene ring system.

Traditionally, the regioselectivity of electrophilic aromatic substitution on naphthalenes is difficult to control and is dependent on the directing effects of existing functional groups. Computational models can help to rationalize these effects by calculating the relative stabilities of the possible reaction intermediates. For instance, in the acid-catalyzed ring opening of naphthalene 1,2-oxide, DFT calculations have been used to determine the reaction enthalpy and to investigate the stability of the intermediate carbocations, thereby explaining the observed reactivity.

In the context of transition metal-catalyzed C-H functionalization of naphthalenes, DFT calculations have been employed to explain the observed regioselectivity. sci-hub.red These studies often focus on the energetics of the C-H activation step, which is frequently the rate-determining and selectivity-determining step of the reaction. sci-hub.red By comparing the activation barriers for C-H activation at different positions on the naphthalene ring, the preferred site of functionalization can be predicted.

For example, in a study of the palladium-catalyzed C8-arylation of 1-amidonaphthalenes, DFT calculations highlighted the crucial role of the amide directing group in achieving high regioselectivity. The calculations showed that the transition state leading to C8-activation was significantly lower in energy than the transition states for activation at other positions.

Furthermore, computational methods are being developed to predict the regioselectivity of a wide range of organic reactions, including those on aromatic systems. These tools often employ machine learning algorithms trained on large datasets of known reactions to predict the outcome of new transformations.

Table 4: Computationally Determined Relative Energy Barriers for Naphthalene Functionalization (Hypothetical Data for Illustrative Purposes).
Position of FunctionalizationReaction TypeCalculated Relative Activation Energy (kcal/mol)Predicted Major Product
C2Electrophilic Substitution+2.5Minor
C4Electrophilic Substitution+1.0Major
C5Directed C-H Activation+5.0Not Observed
C8Directed C-H Activation0.0Major

Advanced Spectroscopic Characterization Methodologies for Fluorinated Naphthalene Biaryls

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of fluorinated biaryl compounds in solution. The presence of the NMR-active ¹⁹F isotope, with its high natural abundance and sensitivity, provides a direct probe into the electronic environment of the fluorine substituents. alfa-chemistry.com

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus. alfa-chemistry.com The chemical shift is influenced by factors such as the electronegativity of adjacent atoms, resonance effects within aromatic systems, and through-space electronic interactions. alfa-chemistry.comnih.gov In 1-Fluoro-8-(4-fluorophenyl)naphthalene, two distinct fluorine signals are expected, corresponding to the fluorine atom on the naphthalene (B1677914) core and the one on the phenyl ring.

The chemical shifts (δ) in ¹⁹F NMR are typically reported in parts per million (ppm) relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com For aryl fluorides (Ar-F), the chemical shifts generally appear in a specific region of the spectrum. researchgate.netucsb.edu The fluorine atom at the 1-position of the naphthalene ring is influenced by the steric and electronic effects of the adjacent per-position phenyl group. Similarly, the fluorine at the 4-position of the phenyl ring is influenced by the bulky naphthalene substituent. These interactions can cause notable shifts from their positions in simpler, non-biaryl analogues like 1-fluoronaphthalene (B124137) and fluorobenzene. Deshielding effects, caused by electron-withdrawing groups or certain steric interactions, result in a downfield shift (higher ppm values), while shielding effects from electron-donating groups cause an upfield shift (lower ppm values). alfa-chemistry.com

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine Position Typical Chemical Shift Range (Ar-F) Predicted Shift for Target Compound Influencing Factors
Naphthalene C1-F -100 to -170 ppm ~ -115 to -125 ppm Steric compression from phenyl group, anisotropic effect of the biaryl system.

Note: Predicted shifts are estimates based on typical values for aryl fluorides and may vary with solvent and experimental conditions.

Due to the structural complexity and significant overlap of signals in the aromatic region of the ¹H and ¹³C NMR spectra, one-dimensional techniques are often insufficient for complete assignment. Two-dimensional (2D) NMR experiments are crucial for mapping the connectivity of the entire molecule. nih.govmdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the naphthalene and phenyl ring systems separately. For instance, the proton at C2 would show a correlation to the proton at C3, and so on around each aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbon atoms.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can detect through-space interactions between fluorine and proton nuclei, providing valuable information about the molecule's preferred conformation and the spatial proximity of the two aromatic rings.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. chromatographyonline.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the unique molecular formula (C₁₆H₁₀F₂ for the target compound) by distinguishing it from other combinations of atoms with the same nominal mass. nih.gov

Electron Ionization (EI) is a common MS technique that provides information about the molecule's structure through its fragmentation pattern. The mass spectrum displays the relative abundance of the molecular ion (M⁺•) and various fragment ions. For this compound, the fragmentation is expected to be characteristic of stable aromatic systems.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺•): The primary ion observed would be the intact molecule with one electron removed.

Loss of Fluorine: Fragmentation may occur via the loss of a fluorine atom, resulting in a [M-F]⁺ ion.

Cleavage of the Biaryl Bond: The bond between the naphthalene and phenyl rings can cleave, leading to ions corresponding to the fluoronaphthyl cation or the fluorophenyl cation.

Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule is another possible pathway for fluorinated aromatic compounds.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound (C₁₆H₁₀F₂)

Ion Formula m/z (Calculated) Description
[M]⁺• [C₁₆H₁₀F₂]⁺• 232.07 Molecular Ion
[M-F]⁺ [C₁₆H₁₀F]⁺ 213.08 Loss of a fluorine atom
[C₁₀H₆F]⁺ [C₁₀H₆F]⁺ 145.05 Fluoronaphthyl cation

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. vscht.cz It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and carbon-fluorine bonds.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene and phenyl rings give rise to a series of sharp, medium-intensity bands in the 1650-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond is strong and polar, resulting in a strong absorption band. For aryl fluorides, this band is typically found in the 1270-1100 cm⁻¹ region. mdpi.commdpi.com The exact position can be influenced by the electronic nature of the aromatic ring.

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 Stretching Aromatic C-H
1620 - 1450 Stretching Aromatic C=C
1270 - 1100 Stretching Aryl C-F

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal, offering definitive proof of structure and connectivity. weizmann.ac.il This technique provides accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles.

For 1,8-disubstituted naphthalene systems like this compound, steric hindrance between the peri-substituents forces the molecule to adopt a non-planar conformation. X-ray analysis would quantify this distortion. A key parameter is the dihedral angle between the plane of the naphthalene ring system and the plane of the phenyl ring. In the closely related compound 1,8-bis(4-fluorophenyl)naphthalene, the dihedral angles between the naphthalene core and the two phenyl rings are approximately 67.8° and 67.5°. nih.gov A similar significant twist is expected for this compound to alleviate steric strain.

Furthermore, crystallographic data illuminates how molecules pack in the solid state, revealing intermolecular interactions such as C-H···π interactions or π-π stacking, which govern the material's bulk properties. nih.gov

Table 4: Representative Crystallographic Data for a Related Biaryl System (1,8-bis(4-fluorophenyl)naphthalene)

Parameter Description Typical Value
C-C (aromatic) Bond length within the aromatic rings 1.37 - 1.42 Å
C-F Bond length of the carbon-fluorine bond ~ 1.36 Å
C-C (biaryl) Bond length of the single bond connecting the two rings ~ 1.49 Å

Source: Data derived from the structure of 1,8-bis(4-fluorophenyl)naphthalene. nih.gov

Reactivity Profiles and Strategic Functionalization of 1 Fluoro 8 4 Fluorophenyl Naphthalene Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as those found in fluorinated naphthalenes. nih.gov The presence of fluorine atoms facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. core.ac.ukresearchgate.net

The regioselectivity of SNAr reactions on polyfluorinated naphthalenes is influenced by the stability of the intermediate Meisenheimer complex. researchgate.net Nucleophilic attack generally occurs at positions that are activated by electron-withdrawing groups and where the resulting negative charge can be effectively stabilized. In the case of 1-fluoro-8-(4-fluorophenyl)naphthalene, the fluorine atoms activate the naphthalene (B1677914) ring for nucleophilic attack. The substitution patterns are dictated by the nature and quantity of the nucleophiles used. mdpi.com

Several factors can influence the regioselectivity of SNAr reactions, including:

Steric effects: Bulky nucleophiles may favor less sterically hindered positions. numberanalytics.com

Electronic effects: The presence of other electron-withdrawing or -donating groups on the naphthalene ring can direct the incoming nucleophile. numberanalytics.com

Reaction conditions: Temperature, solvent, and the nature of the base can all play a role in determining the reaction outcome. nih.govnumberanalytics.com

FactorInfluence on SNAr Regioselectivity
Steric Hindrance Bulky nucleophiles will preferentially attack less crowded positions on the aromatic ring.
Electronic Effects Electron-withdrawing groups direct nucleophilic attack to the meta position.
Reaction Conditions Temperature, solvent, and concentration can be optimized to control selectivity.

In fluorinated aromatic compounds, a competition can exist between the activation of C-F and C-H bonds. core.ac.uknih.gov While C-H bonds are generally weaker, the reaction of a C-F bond with a metal center is often thermodynamically more favorable. nih.govnih.gov The preference for C-F versus C-H activation depends on the specific metal system and the substrate. core.ac.uknih.gov For instance, early transition metals tend to favor C-F activation, while later transition metals show more variability. core.ac.uk In some cases, the kinetic products may arise from C-H activation, while the thermodynamic products result from C-F activation. core.ac.uk

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity in Naphthalene Systems

Electrophilic aromatic substitution on naphthalene is generally faster than on benzene (B151609). The regioselectivity is a key consideration, with substitution at the 1-position (α-position) being kinetically favored, while substitution at the 2-position (β-position) is often the thermodynamically more stable product. youtube.comresearchgate.net

In the context of this compound, the fluorine atoms are deactivating due to their strong inductive electron withdrawal, but they are also ortho, para-directing due to resonance effects. scielo.org.mxresearchgate.net However, the strong deactivating nature of fluorine makes electrophilic substitution challenging. The directing effects of the substituents on the naphthalene core will guide the position of the incoming electrophile. stackexchange.com For instance, in Friedel-Crafts acylation of substituted naphthalenes, the position of acylation is influenced by the existing substituents. stackexchange.com The reaction conditions, such as temperature, can also influence the regioselectivity of the substitution. youtube.com

ReactionReagentsMajor Product Position
BrominationBr₂1-position
NitrationHNO₃, H₂SO₄1-position
Sulfonation (Kinetic Control)Fuming H₂SO₄ (low temp)1-position
Sulfonation (Thermodynamic Control)Fuming H₂SO₄ (high temp)2-position
Friedel-Crafts AcylationRCOCl, AlCl₃1-position

Organometallic Reactivity and C-F Activation for Further Synthetic Transformations

The activation of C-F bonds in fluoroarenes by transition metal complexes is a significant area of research for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This approach offers an alternative to traditional cross-coupling reactions. Both precious and main-group metals have been shown to mediate C-F bond activation. nih.gov

Nickel and palladium complexes are effective catalysts for the cross-coupling of fluoroaromatics with Grignard reagents, with differing selectivity. mdpi.com The oxidative addition of the C-F bond to the metal center is a crucial step in the catalytic cycle. mdpi.com The high regioselectivity of some of these reactions is attributed to the electron-rich nature of the metal complexes, which facilitates the oxidative addition of the C-F bond. mdpi.com Rhodium complexes have also been shown to activate C-F bonds in fluorinated olefins. nih.gov

Directed ortho-Metalation and Related Strategies for Remote Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govuwindsor.ca This method involves the use of a directed metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, leading to deprotonation at the adjacent ortho position. nih.govuwindsor.ca The resulting organometallic intermediate can then be trapped with various electrophiles. nih.gov

In naphthalene systems, DoM strategies have been employed for the synthesis of highly substituted derivatives. nih.govresearchgate.net The choice of the DMG and the reaction conditions are crucial for achieving the desired regioselectivity. For instance, an O-carbamate group has been shown to be a powerful DMG in the DoM of naphthalene derivatives. nih.gov Fluorine itself can also act as a directing group for ortho-metalation. researchgate.net This strategy allows for the introduction of functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions.

Advanced Applications and Future Research Directions in Fluorinated Naphthalene Biaryl Chemistry

Role in the Synthesis of Complex Organic Molecules

The 1,8-diarylnaphthalene framework, to which "1-Fluoro-8-(4-fluorophenyl)naphthalene" belongs, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique steric and electronic properties arising from the peri-disubstitution on the naphthalene (B1677914) core make these compounds valuable precursors.

The naphthalene skeleton is a prevalent motif in numerous biologically active compounds. researchgate.netexlibrisgroup.com The introduction of aryl groups at the 1 and 8 positions can significantly influence the pharmacological profile of a molecule. For instance, arylnaphthalene lactones are a class of natural products known for their diverse biological activities, including anticancer and antiviral properties. nih.gov The synthesis of analogues often involves the construction of a polysubstituted naphthalene core, where late-stage functionalization can introduce various aryl groups. nih.gov

Furthermore, the conformational constraints imposed by the 1,8-disubstitution can be exploited to create chiral ligands for asymmetric catalysis. researchgate.net The atropisomers of certain 1,8-diarylnaphthalenes, which arise from hindered rotation around the aryl-naphthalene bond, can provide a chiral environment for metal-catalyzed reactions, leading to the stereoselective synthesis of complex molecules. researchgate.net

The synthesis of these complex structures often relies on cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce the aryl groups onto a 1,8-dihalonaphthalene scaffold. nih.gov The development of regioselective C-H functionalization methods also offers a direct and atom-economical approach to synthesizing these valuable compounds. researchgate.netnih.gov

Contributions to Materials Science and Organic Electronic Devices

The unique photophysical and electronic properties of 1,8-diarylnaphthalenes make them highly promising candidates for applications in materials science, particularly in the development of organic electronic devices. researchgate.net

In the case of "this compound," the presence of fluorine atoms, which are highly electronegative, would be expected to lower the HOMO and LUMO energy levels of the molecule. This can be advantageous for creating electron-transporting or electron-accepting materials for organic electronics. Theoretical studies on related 1,8-naphthalimide derivatives have shown that the electronic and optical properties are highly dependent on the nature of the substituents at the 4-position of the naphthalene core. nih.gov

The introduction of different aryl groups allows for the modulation of the emission color and quantum yield in organic light-emitting diodes (OLEDs). researchgate.net Judicious selection of the aryl substituents can lead to materials with high quantum yields, making them efficient emitters for blue and green OLEDs. researchgate.netnih.gov

The incorporation of fluorine atoms into aromatic systems can have a profound impact on their physical properties, including solubility and thermal stability. In general, fluorination tends to increase the solubility of organic compounds in common organic solvents. This is a critical factor for the solution-based processing of organic electronic devices.

Naphthalene derivatives and their more complex analogues, 1,8-diarylnaphthalenes, often exhibit interesting photophysical properties, including strong fluorescence. researchgate.netnih.gov These characteristics make them suitable for use as photosensitive materials and fluorescent probes. researchgate.net

The fluorescence properties of 1,8-diarylnaphthalenes can be modulated by the nature of the aryl substituents. For example, highly constrained 1,8-diarylnaphthalenes have been synthesized that exhibit remarkable quantum yields as blue and green light emitters. nih.gov The introduction of specific functionalities can also render these molecules sensitive to their environment, allowing them to act as fluorescent sensors for ions and other small molecules. nih.gov The fluorescence of a syn-isomer of a 1,8-bis(diacridyl)naphthalene was efficiently quenched by Cu(II) ions, demonstrating its potential as a selective ion sensor. nih.gov

The photostability of fluorinated compounds, coupled with the inherent fluorescence of the 1,8-diarylnaphthalene core, suggests that "this compound" and related compounds could find applications as robust photosensitive materials in various optical and electronic devices.

Development of Novel Catalytic Systems for Fluorinated Compound Synthesis

The synthesis of fluorinated aromatic compounds often requires specialized catalytic systems. While direct methods for the synthesis of "this compound" are not documented, the construction of such a molecule would likely rely on advancements in catalytic cross-coupling and C-H activation/fluorination reactions.

The development of catalysts for the regioselective functionalization of naphthalenes is an active area of research. researchgate.netnih.gov For a molecule like "this compound," a synthetic strategy might involve the initial synthesis of a 1,8-dihalonaphthalene followed by sequential or one-pot cross-coupling reactions to introduce the fluoro and 4-fluorophenyl groups. The efficiency and selectivity of these transformations are highly dependent on the catalyst and ligand system employed. For instance, palladium and nickel complexes are commonly used for Suzuki-Miyaura and Stille couplings to form aryl-aryl bonds. nih.gov

Alternatively, direct C-H fluorination of a 1-(4-fluorophenyl)naphthalene precursor would represent a more atom-economical approach. This, however, presents a significant challenge in controlling the regioselectivity of the fluorination. The development of novel catalysts that can direct the fluorination to the 8-position of the naphthalene core is a key area for future research.

Emerging Methodologies for Site-Specific Fluorination and Biaryl Construction

Recent advances in synthetic organic chemistry are providing new tools for the precise construction of complex molecules like "this compound."

Site-Specific Fluorination: Traditional fluorination methods often lack regioselectivity, leading to mixtures of isomers. Modern approaches are focused on achieving site-specific fluorination through directed C-H activation. exlibrisgroup.com This involves the use of a directing group that positions a catalyst in close proximity to a specific C-H bond, enabling its selective functionalization. While this has been extensively studied for various aromatic systems, achieving selectivity at the sterically hindered 8-position of a 1-substituted naphthalene remains a challenge.

Biaryl Construction: The construction of the biaryl linkage is another critical aspect. Transition metal-catalyzed cross-coupling reactions are the workhorses for biaryl synthesis. nih.gov However, there is a growing interest in developing more sustainable and efficient methods. This includes catalyst-free cross-coupling reactions and direct arylation through C-H activation, which avoids the need for pre-functionalized starting materials. researchgate.netnih.gov The regioselective C-H arylation of naphthalenes is a particularly attractive strategy for the synthesis of 1,8-diarylnaphthalenes. researchgate.netnih.gov

The combination of these emerging methodologies—site-specific fluorination and advanced biaryl construction techniques—will be crucial for the efficient and selective synthesis of "this compound" and other complex fluorinated naphthalene biaryls, paving the way for their exploration in advanced applications.

Data Tables

Table 1: Key Properties and Applications of 1,8-Diarylnaphthalenes (Analogues of this compound)

PropertyDescriptionPotential Application
Steric Hindrance The peri-interaction between the two aryl groups leads to a highly congested and strained structure. researchgate.netChiral ligands for asymmetric synthesis, molecular switches. researchgate.net
Atropisomerism Hindered rotation around the aryl-naphthalene bonds can lead to stable, separable rotational isomers (atropisomers). researchgate.netChiral recognition, stereodynamic materials. researchgate.net
Photoluminescence Many derivatives exhibit strong fluorescence with high quantum yields. nih.govOrganic light-emitting diodes (OLEDs), fluorescent sensors. researchgate.netnih.gov
Tunable Electronics The HOMO/LUMO energy levels can be modulated by substituents on the aryl rings. nih.govElectron-transporting materials, n-type semiconductors.
Ion Sensing Specific derivatives show selective fluorescence quenching in the presence of certain metal ions. nih.govChemical sensors for environmental or biological monitoring. nih.gov

Theoretical Predictions for Novel Fluorinated Aromatic Architectures

The exploration of novel fluorinated aromatic architectures, particularly those incorporating the naphthalene biaryl scaffold, is a fertile ground for theoretical and computational chemistry. These predictive studies are crucial for guiding synthetic efforts toward molecules with tailored electronic, optical, and biological properties. The strategic placement of fluorine atoms on the naphthalene core and its aryl substituents can dramatically influence molecular conformation, reactivity, and intermolecular interactions.

Computational models, primarily based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of hypothetical molecules such as this compound. These calculations can forecast key parameters including bond lengths, dihedral angles, and rotational barriers, which are fundamental to understanding the molecule's three-dimensional structure and conformational dynamics. For instance, in the related compound 1,8-bis(4-fluorophenyl)naphthalene, the dihedral angles between the naphthalene and the two phenyl rings are 67.76 (8)° and 67.50 (8)°. nih.gov Similar theoretical calculations for this compound would provide insight into the steric and electronic effects of the single fluorine substituent on the naphthalene ring.

Furthermore, theoretical predictions extend to the electronic properties that govern the potential applications of these novel architectures. Calculations of frontier molecular orbital energies (HOMO and LUMO) can predict the electrochemical behavior and potential suitability of these compounds in organic electronics. The introduction of fluorine, a highly electronegative atom, is expected to lower the energy levels of both the HOMO and LUMO, potentially enhancing the stability of the molecule and modifying its charge-transport properties. This is a key strategy in the design of n-type organic semiconductors.

In the context of medicinal chemistry, theoretical predictions can guide the design of new drug candidates. The "5-fluoro-8-(4-fluorophenyl)" core is a key structural motif in potent inhibitors of poly(ADP-ribose) polymerase (PARP), such as Talazoparib. epa.govscispace.comnih.govresearchgate.net This underscores the significance of this substitution pattern in biological applications. Theoretical docking studies could predict the binding affinity and selectivity of novel, smaller fluorinated naphthalene biaryls for various biological targets, thereby accelerating the discovery of new therapeutic agents. The introduction of a fluorine substituent is a well-established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov

The following table summarizes key theoretical parameters that can be predicted for novel fluorinated aromatic architectures and their implications:

Predicted ParameterComputational MethodImplication for Application
Molecular Geometry (Bond Lengths, Dihedral Angles)Density Functional Theory (DFT)Understanding of molecular shape, steric hindrance, and conformational preferences.
Rotational Energy BarriersDFT with transition state searchingInsight into molecular flexibility and the existence of stable atropisomers.
Frontier Molecular Orbital Energies (HOMO/LUMO)Time-Dependent DFT (TD-DFT)Prediction of electronic properties, charge transport characteristics, and redox potentials for applications in organic electronics.
Absorption and Emission SpectraTD-DFTDesign of novel fluorophores and materials for optical applications.
Binding Affinity to Biological TargetsMolecular Docking, QM/MMGuidance for the design of new drug candidates with improved potency and selectivity.

Future research in this area will likely focus on more complex fluorinated aromatic systems, including multi-substituted naphthalene biaryls and extended polycyclic aromatic hydrocarbons. The development of more accurate and efficient computational methods will be crucial for predicting the properties of these larger and more intricate molecular architectures, paving the way for the rational design of next-generation materials and therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-8-(4-fluorophenyl)naphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-fluorophenyl group at position 8 of the naphthalene ring. Fluorination at position 1 may employ electrophilic fluorinating agents (e.g., Selectfluor™) under controlled pH and temperature. Optimization requires factorial design experiments to assess variables like catalyst loading, solvent polarity, and reaction time . Purity can be monitored via HPLC with UV detection (λ = 254 nm) and confirmed by 19F^{19}\text{F} NMR to distinguish fluorine substituents .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer: Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectroscopy to resolve positional isomers. For example, 19F^{19}\text{F} NMR chemical shifts for aromatic fluorines are sensitive to electronic environments, with distinct peaks for 1-fluoro vs. 8-(4-fluorophenyl) groups . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s electronic properties for materials science applications?

Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, charge-transfer dynamics, and aromatic stacking interactions. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are recommended. Experimental validation via cyclic voltammetry and UV-vis spectroscopy can correlate theoretical predictions with observed redox potentials and absorption bands .

Q. How can conflicting toxicity data from in vitro and in vivo studies be resolved?

Methodological Answer: Address contradictions by:

  • Dose-Response Analysis: Compare NOAEL/LOAEL values across species using probabilistic risk assessment models.
  • Metabolic Profiling: Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) that may explain differential toxicity .
  • In Silico Toxicology: Apply QSAR models to predict hepatotoxicity or nephrotoxicity based on structural analogs (e.g., naphthalene derivatives) .

Q. What experimental designs are optimal for studying its environmental persistence and bioaccumulation?

Methodological Answer:

  • Microcosm Studies: Simulate aerobic/anaerobic environments to measure degradation half-lives (t1/2_{1/2}) under varying pH and microbial activity.
  • Bioaccumulation Factor (BAF): Use OECD Test Guideline 305 with aquatic organisms (e.g., Daphnia magna) and GC-MS quantification .
  • Column Chromatography: Assess soil adsorption coefficients (KdK_d) using EPA Method 1631 .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data (e.g., IR or MS) for this compound?

Methodological Answer:

  • Reference Standards: Cross-check against NIST Chemistry WebBook entries for 1-fluoronaphthalene derivatives .
  • Reproducibility Tests: Repeat analyses under standardized conditions (e.g., ionization energy in MS).
  • Multi-Technique Correlation: Combine IR, Raman, and XPS to resolve ambiguities in functional group assignments .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc Test: Compare mean differences across dose groups in cytotoxicity assays.
  • Probit Analysis: Calculate EC50_{50} values for acute toxicity studies .
  • Bayesian Hierarchical Models: Account for inter-study variability in meta-analyses of published toxicity data .

Theoretical and Mechanistic Probes

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Recombinant Enzymes: Use CYP isoforms (e.g., CYP2E1, CYP1A2) in incubation studies with NADPH cofactors. Monitor metabolite formation via UPLC-QTOF-MS .
  • Inhibitor Studies: Co-incubate with selective CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

Q. What computational strategies predict its potential as a fluorophore or semiconductor material?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT): Simulate excited-state electronic transitions to predict fluorescence emission wavelengths.
  • Band Structure Calculations: Use VASP or Gaussian to model charge mobility in crystal structures .

Methodological Gaps and Future Directions

Q. What are the limitations of current toxicological models for this compound, and how can they be addressed?

Methodological Answer:

  • Limitations: Most data are extrapolated from naphthalene or 1-fluoronaphthalene, ignoring the synergistic effects of the 4-fluorophenyl group.
  • Solutions: Develop transgenic rodent models expressing humanized CYP enzymes to improve metabolic relevance .

Q. How can interdisciplinary approaches enhance understanding of its dual aromatic fluorination effects?

Methodological Answer: Integrate synthetic chemistry, computational modeling, and crystallography to map steric/electronic effects. Collaborative workflows (e.g., shared DFT databases) enable rapid hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.